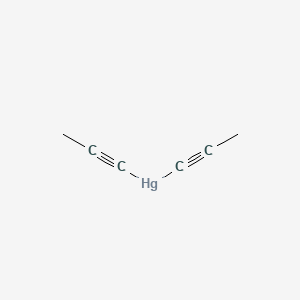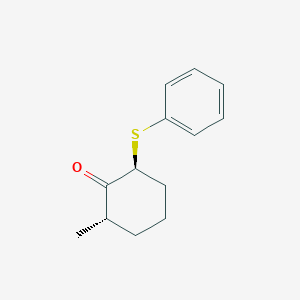![molecular formula C15H15N2O3P B14480871 Diphenyl {[(cyanomethyl)amino]methyl}phosphonate CAS No. 65007-28-5](/img/structure/B14480871.png)
Diphenyl {[(cyanomethyl)amino]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl {[(cyanomethyl)amino]methyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a diphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl {[(cyanomethyl)amino]methyl}phosphonate typically involves the reaction of diphenylphosphine with cyanomethylamine under controlled conditions. A catalytic amount of inexpensive salicylic acid promotes a straightforward and scalable synthesis from anilines and triphenyl phosphite at 20°C within 1-2 hours . The reaction proceeds via radical-radical coupling and tolerates a wide range of functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl {[(cyanomethyl)amino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkoxides for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various phosphonate esters, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diphenyl {[(cyanomethyl)amino]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: It is used in the production of flame retardants and plasticizers, enhancing the properties of various materials.
Wirkmechanismus
The mechanism by which diphenyl {[(cyanomethyl)amino]methyl}phosphonate exerts its effects involves the interaction of its phosphonate group with target molecules. The phosphorus center acts as an electrophile, facilitating nucleophilic attack by various substrates. This interaction can lead to the formation of stable complexes or the modification of target molecules, influencing their biological or chemical activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- Diphenylphosphine oxide
- Diphenylphosphinic acid
- Triphenylphosphine
Uniqueness
Diphenyl {[(cyanomethyl)amino]methyl}phosphonate is unique due to its cyanomethylamino group, which imparts distinct reactivity and interaction capabilities compared to other phosphonates. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
65007-28-5 |
|---|---|
Molekularformel |
C15H15N2O3P |
Molekulargewicht |
302.26 g/mol |
IUPAC-Name |
2-(diphenoxyphosphorylmethylamino)acetonitrile |
InChI |
InChI=1S/C15H15N2O3P/c16-11-12-17-13-21(18,19-14-7-3-1-4-8-14)20-15-9-5-2-6-10-15/h1-10,17H,12-13H2 |
InChI-Schlüssel |
MFBWEKREIPGCGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(CNCC#N)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
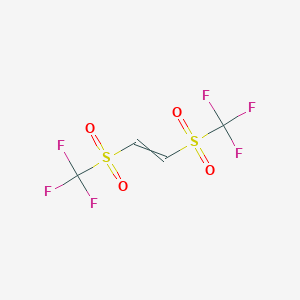
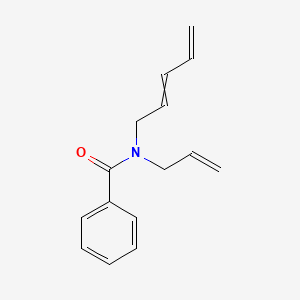
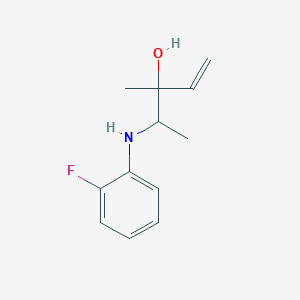
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)



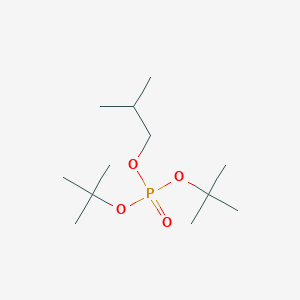
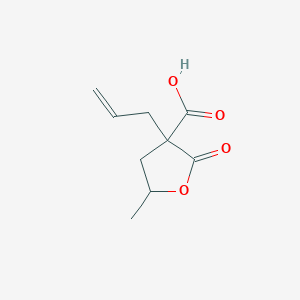
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)

